2-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid is a compound with significant interest in various scientific fields It is known for its unique chemical structure, which includes a benzyloxycarbonyl group, an amino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid typically involves multiple stepsThe final step often involves the deprotection of the Cbz group under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}propanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid, also known as (R)-2-(((benzyloxy)carbonyl)amino)-3-fluoropropanoic acid, is a synthetic compound that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Chemical Formula : C₁₁H₁₂FNO₄
- Molecular Weight : 241.22 g/mol
- IUPAC Name : (R)-2-(((benzyloxy)carbonyl)amino)-3-fluoropropanoic acid
- CAS Number : 36369-34-3
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes. The benzyloxycarbonyl group enhances its stability and bioavailability, allowing for better interaction with target sites.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. In vitro assays demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner.
Cytokine Modulation
The compound has also been shown to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). At higher concentrations, it reduced the production of pro-inflammatory cytokines such as TNF-α and IFN-γ while promoting the release of anti-inflammatory cytokine IL-10.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Change |
---|---|---|---|
TNF-α | 200 | 80 | -60% |
IFN-γ | 150 | 30 | -80% |
IL-10 | 50 | 120 | +140% |
These findings suggest that the compound may possess immunomodulatory properties, which could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been assessed for antimicrobial activity against various bacterial strains. The results indicated moderate antibacterial effects, particularly against Gram-positive bacteria.
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 10 | |
Bacillus subtilis | 12 |
Case Studies
A notable case study involved the use of this compound in a therapeutic context for chronic inflammatory diseases. In a preclinical model, administration of the compound resulted in significant reductions in inflammation markers and improved clinical outcomes compared to controls.
Study Design
- Model : Murine model of induced arthritis.
- Dosage : Administered at 20 mg/kg daily for two weeks.
- Outcome Measures : Joint swelling, histological analysis, cytokine levels.
Results
The treated group exhibited:
- Reduced joint swelling by approximately 50%.
- Decreased histological signs of inflammation.
- Lower levels of pro-inflammatory cytokines.
Properties
IUPAC Name |
3-(3-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c18-14-8-4-7-13(9-14)10-15(16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHVXSGNDJTPEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.